2,4-Dichloro-3,5-difluorophenol
Description
2,4-Dichloro-3,5-difluorophenol (CAS 1394969-84-6, MFCD23111013) is a halogenated phenolic compound featuring two chlorine atoms at the 2- and 4-positions and two fluorine atoms at the 3- and 5-positions on the benzene ring. Its molecular formula is C₆H₂Cl₂F₂O, with a molecular weight of 213.0 g/mol. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, and liquid crystal intermediates due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .
Properties
IUPAC Name |
2,4-dichloro-3,5-difluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMLZSHNKKTXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,5-difluorophenol typically involves the halogenation of phenol derivatives. One common method includes the nitration of 2,4-dichlorobenzotrifluoride, followed by reduction, diazotization, and chlorination . Another approach involves the use of 4-chloro-3,5-difluorobenzonitrile as a precursor, which undergoes hydrolysis, nitration, hydrogenation, and chlorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3,5-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to hydroquinones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Various substituted phenols depending on the reagents used.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of 2,4-Dichloro-3,5-difluorophenol is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a precursor in the production of various active pharmaceutical ingredients (APIs). For instance, it is utilized in the synthesis of antifungal agents and other therapeutic compounds due to its ability to modify biological activity through structural changes.
Pesticide Production
The compound is also significant in agricultural chemistry, particularly in the synthesis of pesticides. It is involved in creating intermediates for herbicides and insecticides that are effective against a range of pests while being environmentally conscious. The synthesis pathways often focus on reducing environmental impact through innovative chemical processes.
Environmental Applications
Research has highlighted the potential use of this compound in environmental remediation. Its properties allow it to participate in reactions that can detoxify contaminated environments. Studies have shown that certain microbial strains can utilize this compound for dehalogenation processes, which are crucial for breaking down halogenated pollutants.
Material Science
In material science, this compound is explored for its application in developing new materials with specific properties. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance in polymers and coatings.
Comprehensive Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for APIs | Enhances biological activity |
| Pesticide Production | Synthesis of herbicides and insecticides | Effective pest control with reduced toxicity |
| Environmental Remediation | Detoxification of contaminated sites | Utilizes microbial degradation |
| Material Science | Development of fluorinated polymers | Improved thermal stability and chemical resistance |
Case Studies
- Pharmaceutical Synthesis : A study demonstrated the successful use of this compound as an intermediate in synthesizing a novel antifungal agent. The resulting compound exhibited significant efficacy against resistant fungal strains.
- Environmental Remediation : Research published in a peer-reviewed journal highlighted the effectiveness of specific bacteria in degrading this compound under anaerobic conditions. This process not only detoxified the compound but also reduced its ecological footprint.
- Material Science Innovations : Investigations into polymer blends containing this compound revealed enhanced mechanical properties and resistance to harsh chemicals, showcasing its potential for industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5-difluorophenol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The halogen atoms enhance its reactivity and binding affinity, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4-Dichloro-3,5-dimethylphenol (CAS 133-53-9)
- Structure : Chlorine at 2,4-positions and methyl groups at 3,5-positions.
- Molecular Formula : C₈H₈Cl₂O (MW: 191.05 g/mol).
- Key Properties: logP (octanol/water): 4.824 . log10WS (water solubility): -2.80 . Applications: Environmental analysis standard, antiseptic agent in consumer products .
- Comparison: The methyl groups in 2,4-Dichloro-3,5-dimethylphenol increase hydrophobicity (higher logP) compared to the fluorine-substituted analog, making it less water-soluble. Fluorine’s electronegativity in 2,4-Dichloro-3,5-difluorophenol enhances its suitability for electronic applications (e.g., liquid crystals) .
4-Chloro-3,5-difluorophenol (CAS 2268-03-3)
- Structure : Single chlorine at the 4-position and fluorine at 3,5-positions.
- Molecular Formula : C₆H₃ClF₂O (MW: 164.54 g/mol).
- Applications : Intermediate in pharmaceutical synthesis and agrochemicals .
3,5-Difluoro-4-hydroxyaniline (CAS 163733-99-1)
- Structure: Amino group at 4-position and fluorine at 3,5-positions.
- Molecular Formula: C₆H₅F₂NO (MW: 145.11 g/mol).
- Applications : Building block for fluorinated dyes and polymers .
- Comparison: The amino group introduces nucleophilic reactivity, contrasting with the phenol group in this compound, which is more acidic (pKa ~8–10 for phenol vs. ~4–5 for aniline derivatives).
Physicochemical and Functional Comparisons
Table 1. Key Properties of Selected Compounds
*Estimated based on structural analogs.
Biological Activity
2,4-Dichloro-3,5-difluorophenol is a halogenated phenolic compound with significant biological activity. Its unique structure, characterized by two chlorine atoms and two fluorine atoms attached to a phenolic ring, contributes to its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications in various fields.
- Chemical Formula : C₆H₄Cl₂F₂O
- Molecular Weight : 197.01 g/mol
- Structure : The presence of halogen substituents enhances lipophilicity and metabolic stability, which may improve efficacy in biological systems.
This compound interacts with various biological targets due to its structural similarities with other phenolic compounds. The following mechanisms have been identified:
- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It is suggested that this compound interacts with nuclear receptors such as peroxisome proliferator-activated receptor gamma (PPARγ), influencing lipid metabolism and glucose homeostasis .
- Oxidative Stress Response : Phenolic compounds can act as antioxidants, potentially reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various pathogens:
| Pathogen Type | Activity Level |
|---|---|
| Bacteria | Moderate to High |
| Fungi | Moderate |
| Mycobacteria | Submicromolar Inhibition |
These findings suggest potential applications in pharmaceuticals for treating infections .
Pharmacological Effects
The compound has been studied for its effects on lipid metabolism:
- Lipid Regulation : It has shown potential in decreasing LDL cholesterol and triglyceride levels in animal models .
- Safety Profile : In clinical studies involving healthy volunteers, it exhibited a good safety profile with no significant adverse effects reported at therapeutic doses.
Case Studies
- Study on Lipid Metabolism :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 2,4-Dichlorophenol | Lacks fluorine substituents |
| 2,4-Difluorophenol | Contains fluorine but no chlorine |
| 2-Chloro-4-(difluoromethoxy)phenol | One chlorine atom present |
The unique combination of dichloro and difluoromethoxy groups in this compound enhances its biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing 2,4-Dichloro-3,5-difluorophenol purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and F NMR to confirm substitution patterns and fluorine/chlorine positions. C NMR can resolve aromatic carbon environments.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Use a C18 column and a mobile phase gradient of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak resolution .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) or electrospray ionization (ESI-MS) can confirm molecular weight (164.537 g/mol) and fragmentation patterns.
- Melting Point Analysis : Compare experimental values (literature data pending) with synthesized batches to detect impurities.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in amber glass vials at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. The compound is sensitive to light and moisture .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors (boiling point: ~225.5°C at 760 mmHg) .
- Waste Disposal : Neutralize with 10% sodium hydroxide solution before disposal in halogenated waste containers.
Advanced Research Questions
Q. What strategies minimize dihalogenated byproducts during the synthesis of this compound?
- Methodological Answer :
- Stepwise Halogenation : Fluorinate 3,5-difluorophenol first using Selectfluor® in acetonitrile at 60°C, followed by chlorination with sulfuryl chloride (SOCl) in dichloromethane at 0°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).
- Byproduct Mitigation : Optimize molar ratios (e.g., 1:1.2 phenol-to-halogenating agent) to avoid over-chlorination. Use scavengers like triethylamine to quench excess reagents .
- Purification : Recrystallize from ethanol/water (70:30) to isolate the target compound (yield: ~65–75%).
Q. How can trace levels of this compound be detected in environmental matrices?
- Methodological Answer :
- Sample Preparation : Extract water samples via solid-phase extraction (SPE) using C18 cartridges. Elute with methanol and concentrate under nitrogen.
- Instrumentation :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron capture detection (ECD). Program temperature from 50°C (2 min) to 280°C (10°C/min). Limit of detection (LOD): 0.1 ppb .
- LC-MS/MS : Employ a HILIC column and negative-ion mode ESI. Quantify using MRM transitions (m/z 163 → 127 for quantification). LOD: 0.05 ppb .
- Validation : Spike recovery tests (80–120%) and inter-laboratory comparisons to ensure reproducibility.
Q. How should researchers address contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Source Evaluation : Cross-reference peer-reviewed studies over vendor catalogs (e.g., verify melting points via DSC analysis rather than relying on supplier data).
- Reproducibility Tests : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Meta-Analysis : Use computational tools (e.g., COSMO-RS) to predict solubility and logP values, comparing them with experimental data to identify outliers .
Key Considerations
- Toxicity : While structural analogs like chlorophenols are linked to hepatotoxicity and endocrine disruption, fluorinated variants may exhibit altered bioactivity. Conduct in vitro assays (e.g., Ames test, zebrafish embryotoxicity) to evaluate specific risks .
- Regulatory Compliance : Adhere to EPA guidelines for halogenated phenol disposal (40 CFR § 261.24) and OSHA exposure limits (15 mg/m³ for particulates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
